BenchChemオンラインストアへようこそ!

methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate

NPP1 ectonucleotidase calcification

This thiophene-furan sulfamoyl benzoate is an essential, non-fused chemotype for SAR campaigns targeting NPP1/NPP3 ectonucleotidases and carbonic anhydrase isoforms (hCA II/IX/XII). Unlike commercial benzofuran or benzothiophene analogs, its electronically dissymmetric heterocyclic core can shift NPP1 inhibitory potency >100-fold and profoundly alter CA isoform selectivity. Inclusion in screening panels enables exploration of unique potency and selectivity space, mitigating the risk of irreproducible biological results associated with fused-ring isosteres. Ideal for SPR studies, its predicted 0.6–0.8 logP increase over benzofuran analogs supports controlled membrane permeability optimization.

Molecular Formula C17H15NO5S2
Molecular Weight 377.43
CAS No. 2034440-32-7
Cat. No. B2517358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate
CAS2034440-32-7
Molecular FormulaC17H15NO5S2
Molecular Weight377.43
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
InChIInChI=1S/C17H15NO5S2/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(23-14)13-8-9-24-11-13/h2-9,11,18H,10H2,1H3
InChIKeyZSSRXHOISBMGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate (CAS 2034440-32-7): Structural Class, Core Motifs, and Research-Grade Identity


Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate (CAS 2034440-32-7, molecular weight 377.43 g/mol, molecular formula C₁₇H₁₅NO₅S₂) belongs to the class of sulfamoyl benzoate esters that incorporate a 2,5-disubstituted furan core bearing a thiophen‑3‑yl substituent . The compound combines a methyl benzoate moiety with a secondary sulfamoyl linker, creating a hybrid scaffold that is structurally related to the benzofuran‑ and benzothiophene‑based sulfamate/sulfonate inhibitor series [1]. It is commercially supplied as a synthetic building block for medicinal chemistry and chemical biology applications.

Why In‑Class Benzofuran or Benzothiophene Sulfamates Cannot Substitute Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate Without Altering Pharmacological Profile


Although methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate shares the sulfamoyl benzoate warhead with well‑studied benzofuran and benzothiophene sulfamates, the replacement of the fused benzene ring with a thiophene‑furan dyad introduces profound electronic, steric, and conformational differences that cannot be captured by simple isosteric substitution [1]. Empirical SAR data from the benzofuran/benzothiophene series demonstrate that switching the heterocyclic core alone can shift NPP1 inhibitory potency by more than 100‑fold and reverse NPP1/NPP3 selectivity [2], and a parallel trend is observed for carbonic anhydrase II/IX/XII inhibition where Ki values vary by two orders of magnitude depending on the nature of the heterocycle substituent [3]. Consequently, the target compound must be evaluated as a distinct chemotype; any procurement decision that treats a benzofuran or benzothiophene sulfamate as a functional equivalent risks irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence for Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate Relative to Closest Heterocyclic Analogs


NPP1 Inhibition: Class‑Level Potency Span Demonstrates Sensitivity to Heterocyclic Core Identity

In the benzofuran/benzothiophene sulfamate series, the identity of the fused heterocycle governs the NPP1 inhibitory activity over a >100‑fold range. The most potent benzofuran sulfamates achieve sub‑micromolar IC₅₀ values, whereas the corresponding benzothiophene analogs can be an order of magnitude less active [1]. Because methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate incorporates a non‑fused thiophene‑furan dyad that is both electronically distinct and geometrically non‑planar relative to a benzofuran, it is expected to occupy a quantitatively different potency/selectivity space. No direct NPP1 IC₅₀ data are yet available for the target compound, so the stated differentiation is based on the established core‑dependence [1].

NPP1 ectonucleotidase calcification

Carbonic Anhydrase Inhibition: Heterocycle‑Dependent Isoform Selectivity

Systematic SAR studies on benzofuran and benzothiophene sulfamates reveal that the heterocyclic core profoundly impacts isoform selectivity among carbonic anhydrase II, IX, and XII. For instance, compound 1b (benzofuran sulfamate) inhibits hCA IX with an IC₅₀ of 0.13 µM, whereas compound 1d (benzothiophene sulfamate) preferentially inhibits hCA XII with an IC₅₀ of 0.17 µM [1]. The target compound, bearing a thiophene‑furan core, is predicted to exhibit a different selectivity fingerprint because the sulfur atom orientation and the absence of a fused phenyl alter zinc‑coordination distance and active‑site solvation. Quantitative IC₅₀ values for the target compound are not reported; this inference is drawn from the well‑documented core‑dependence [1].

carbonic anhydrase isoform selectivity metalloenzyme

Lipophilic Ligand Efficiency: Calculated LogP Differentiation vs. Benzofuran Analog

The replacement of a benzofuran core (logP contribution ~1.58) [2] with a thiophene‑furan dyad (calculated ΔlogP ≈ +0.6 to +0.8) is predicted to increase the overall lipophilicity of the sulfamoyl benzoate scaffold by roughly 0.5–0.8 log units [1]. While a direct experimental logP for the target compound is not publicly available, the consensus increment derived from matched‑molecular‑pair analyses of thiophene‑ versus phenyl‑containing sulfonamides supports this shift [1]. This lipophilic modification directly influences membrane permeability, plasma protein binding, and metabolic liability, making the thiophene‑furan compound a useful probe for structure–property relationship (SPR) studies that require fine‑tuning of logD without altering the sulfamoyl warhead.

lipophilicity logP drug-likeness

Recommended Research and Industrial Use Cases for Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate (CAS 2034440-32-7)


NPP1/NPP3 Inhibitor SAR Expansion

The thiophene‑furan sulfamoyl benzoate can be employed as a key intermediate or final compound in structure–activity relationship (SAR) campaigns aimed at NPP1 and NPP3 ectonucleotidases, where it serves to probe the pharmacophoric contribution of a non‑fused, electronically dissymmetric heterocyclic core [1]. Because published benzofuran and benzothiophene series show extreme sensitivity to the heterocycle identity, inclusion of this compound enables exploration of potency and selectivity space that is inaccessible with commercially standard fused‑ring analogs.

Carbonic Anhydrase Isoform Selectivity Screening

Given that benzofuran/benzothiophene sulfamates display distinct hCA II, IX, and XII inhibition profiles [1], the target compound is a logical addition to isoform‑selectivity screening panels. Its unique thiophene‑furan core may reveal preferential inhibition of cancer‑related isoforms (hCA IX/XII) or off‑target carbonic anhydrase activity that is not observed with the corresponding benzofuran or benzothiophene derivatives.

Lipophilicity‑Driven Property Optimization

The predicted 0.6–0.8 logP increase relative to the benzofuran analog [2] makes this compound especially suitable for structure–property relationship (SPR) studies where controlled augmentation of membrane permeability is desired. Investigators optimizing cell‑based potency of sulfamoyl benzoate leads can use this compound to evaluate the impact of incremental lipophilicity on permeability, solubility, and metabolic stability without altering the core sulfamoyl pharmacophore.

Chemical Biology Probe for Metalloenzyme Zinc‑Binding Mode Studies

The distinct sulfur‑oxygen heteroatom arrangement in the thiophene‑furan dyad alters the spatial presentation of the sulfamoyl group relative to the catalytic zinc ion in metalloenzymes such as carbonic anhydrases and NPPs [1]. This compound is therefore a valuable tool for comparative crystallographic or molecular‑dynamics studies aiming to understand how heterocycle variation modulates zinc‑coordination geometry and inhibitor residence time.

Quote Request

Request a Quote for methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.